2,4-dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate
Description
2,4-Dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate is a chiral azetidine derivative featuring a benzyl substituent at the 1-position and two methyl ester groups at the 2- and 4-positions. Azetidines, four-membered nitrogen-containing rings, are pharmacologically relevant due to their strain-driven reactivity and metabolic stability compared to larger heterocycles like pyrrolidines or piperidines .
Properties
IUPAC Name |
dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVYCMOVXNWAM-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](N1CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate is a compound of interest due to its structural properties and potential biological applications. It is classified under the category of azetidine derivatives, which have been studied for various pharmacological effects. The compound is characterized by its unique molecular structure, which includes two carboxylate groups and a benzyl substituent.
- Chemical Formula : C14H17NO4
- Molecular Weight : 263.29 g/mol
- CAS Number : 121049-91-0
- IUPAC Name : Dimethyl Rel-(2R,4R)-1-benzylazetidine-2,4-dicarboxylate
Biological Activity
The biological activity of this compound has been explored in several studies focusing on its pharmacological effects:
- Antioxidant Activity : Research indicates that compounds with similar azetidine structures exhibit significant antioxidant properties. These properties are attributed to the presence of the carboxylate groups which can scavenge free radicals.
- Cytotoxic Effects : Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, although specific pathways remain to be elucidated.
- Neuroprotective Properties : Some derivatives of azetidine have demonstrated neuroprotective effects in models of neurodegenerative diseases. The potential of this compound for similar applications is currently under investigation.
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of related compounds:
| Study | Findings |
|---|---|
| Derby et al. (1992) | Identified the efficacy of azetidine derivatives in reducing oxidative stress in vitro. |
| Iwata et al. (1994) | Explored the effects of similar compounds on cellular apoptosis in cancer models. |
| Phillips et al. (2017) | Reported neuroprotective effects of structurally related azetidines in animal models of Alzheimer’s disease. |
The proposed mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The carboxylate groups can donate electrons to neutralize free radicals.
- Modulation of Signaling Pathways : Interaction with cellular signaling pathways involved in apoptosis and cell survival.
- Influence on Gene Expression : Potential regulation of genes involved in oxidative stress response and apoptosis.
Scientific Research Applications
2,4-Dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate is a compound with notable applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Organic Synthesis
This compound serves as a valuable building block in the synthesis of complex organic molecules. Its unique azetidine ring structure allows for various chemical modifications, making it a versatile precursor in synthetic chemistry.
Key Reactions
- Substitution Reactions : The azetidine ring can undergo nucleophilic substitutions, introducing diverse functional groups.
- Formation of Chiral Ligands : The compound's chirality makes it suitable for creating chiral ligands used in asymmetric synthesis .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It may act as a precursor for drugs targeting specific diseases due to its structural properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of azetidine compounds exhibit anticancer properties. For instance, modifications of the 2,4-dicarboxylate structure have been linked to enhanced cytotoxicity against various cancer cell lines .
Biological Research
The compound is also studied for its role as a chiral ligand in asymmetric synthesis processes. This application is crucial in developing new pharmaceuticals where chirality can significantly affect biological activity.
Case Study: Enzyme Inhibition
Studies have shown that certain derivatives of azetidine compounds can inhibit specific enzymes involved in metabolic pathways. This characteristic positions them as potential drug candidates for conditions like diabetes and obesity .
Data Tables
| Step | Description |
|---|---|
| Starting Materials | Azetidine and benzyl derivatives |
| Reaction Conditions | Catalytic conditions under controlled temperatures |
| Purification | Recrystallization or chromatography |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Comparisons
Azetidine vs. Pyrrolidine Derivatives
- (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (APDC): Structure: Five-membered pyrrolidine ring with amino and dicarboxylate groups. Function: Selective agonist for metabotropic glutamate receptors (mGluR2/3), modulating synaptic transmission in epilepsy models .
Azetidine vs. Pyridine Derivatives
- Dimethyl Pyridine-2,4-Dicarboxylates :
Substituent Comparisons
Benzyl vs. tert-Butyl/Methyl Groups
- (2R,4R)-1-tert-Butyl 4-Methyl Piperidine-1,4-Dicarboxylate :
- Structure : Piperidine ring with bulky tert-butyl and methyl esters.
- Function : Intermediate in synthetic pathways for CNS drugs; tert-butyl groups enhance steric hindrance, slowing hydrolysis .
- Key Difference : The benzyl group in the target compound may increase membrane permeability compared to tert-butyl derivatives .
Pharmacological and Biochemical Properties
Target Selectivity
Physicochemical Properties
| Property | Target Compound | APDC | Pyridine-2,4-Diesters |
|---|---|---|---|
| Molecular Weight | ~300 (estimated) | 174.16 | 200–250 |
| logP (Predicted) | ~2.5 (benzyl-enhanced) | ~0.5 | 1.0–1.5 |
| Solubility | Low (lipophilic esters) | Moderate (polar) | Low to moderate |
Preparation Methods
N-Alkylation of Azetidine-2,4-Dicarboxylate Intermediates
An alternative approach involves synthesizing the azetidine ring first, followed by introducing the benzyl group via N-alkylation. For example, azetidine-2,4-dicarboxylic acid dimethyl ester is treated with benzyl bromide (BnBr) in dichloromethane (DCM) under reflux, using triethylamine (TEA) as a base . The reaction proceeds via nucleophilic substitution, with the azetidine nitrogen attacking the benzyl electrophile.
This method is simpler but requires pre-formed azetidine intermediates. The stereochemical control depends on the configuration of the starting azetidine.
Asymmetric Catalytic Cyclization
Stereoselective synthesis of the (2R,4R)-configured product can be achieved using chiral catalysts. For instance, cyclization of γ-chloro-β-amino esters in the presence of chiral phase-transfer catalysts (e.g., (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonyl pyrrolidine) enables enantioselective ring closure .
| Parameter | Condition/Value |
|---|---|
| Catalyst Loading | 1–5 mol% |
| Solvent | Toluene or THF |
| Temperature | 0–25°C |
| Yield | 85–90% |
| Enantiomeric Excess | >98% |
This method is ideal for industrial-scale production but demands specialized catalysts.
This approach offers flexibility but introduces additional purification steps.
Phase-Transfer Catalyzed Cyclization
Amino alcohols derived from epoxy halides undergo cyclization in triethylamine (TEA) with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst . For example, 3-chloro-2-(benzylamino)propanol cyclizes to form the azetidine ring under reflux.
| Parameter | Condition/Value |
|---|---|
| Catalyst | TBAI (0.1–1.6 mol%) |
| Temperature | Reflux (70–80°C) |
| Reaction Time | 4–6 hours |
| Yield | 88% |
This method accelerates ring closure and minimizes polymerization byproducts.
Resolution of Racemic Mixtures
For racemic intermediates, chiral resolution using diastereomeric salt formation is employed. For example, treating the racemic azetidine dicarboxylate with (R,R)-tartaric acid in ethanol selectively crystallizes the (2R,4R)-enantiomer .
| Parameter | Condition/Value |
|---|---|
| Resolution Agent | (R,R)-Tartaric acid |
| Solvent | Ethanol |
| Crystallization Temp | 4°C |
| Enantiomeric Excess | >99% |
This method is critical for obtaining optically pure products but increases process complexity.
Comparative Analysis of Methods
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 2,4-dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving azetidine ring formation and esterification is typical. For example, one-pot reactions with catalytic asymmetric methods (e.g., using chiral auxiliaries or organocatalysts) can enhance stereocontrol. Optimization may involve varying solvents (e.g., THF or DCM), temperatures (0°C to reflux), and catalysts (e.g., Pd or Ru complexes). Factorial design experiments (e.g., testing variables like reaction time, equivalents of reagents) can systematically identify optimal conditions .
- Example Table :
| Variable | Tested Range | Impact on Yield (%) |
|---|---|---|
| Temperature | 0°C, 25°C, 50°C | Highest at 25°C |
| Catalyst Loading | 1 mol%, 5 mol% | 5 mol% optimal |
| Solvent | THF, DCM, MeCN | DCM preferred |
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodology :
- NMR : 1H/13C NMR (e.g., coupling constants for diastereotopic protons) and 2D techniques (COSY, NOESY) to confirm stereochemistry .
- IR : Verify ester carbonyl stretches (~1740 cm⁻¹) and absence of impurities.
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
- Polarimetry : Measure optical rotation to validate enantiomeric excess (e.e.) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodology :
- Re-synthesis : Reproduce the compound to rule out batch-specific anomalies.
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NOESY for relative stereochemistry) .
- Computational Modeling : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values to identify discrepancies .
Q. What computational methods effectively predict the reactivity and stability of this azetidine derivative?
- Methodology :
- Molecular Dynamics (MD) Simulations : Study conformational flexibility and solvent interactions.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Docking Studies : If biologically active, model interactions with target proteins using software like COMSOL or AutoDock .
Q. How can factorial design be applied to optimize synthesis parameters for scalability?
- Methodology :
- Full Factorial Design : Test all combinations of variables (e.g., temperature, catalyst, solvent).
- Response Surface Methodology (RSM) : Identify nonlinear relationships between variables and yield/enantioselectivity .
- Example Workflow :
Define factors (e.g., temperature, catalyst loading).
Assign levels (low, medium, high).
Conduct experiments and analyze via ANOVA.
Validate optimal conditions with triplicate runs.
Q. What strategies mitigate batch-to-batch variability in yield and enantiomeric excess?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
